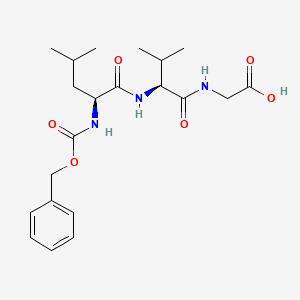
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic or enhance the biological activity of natural vasopressin, often with modifications to improve stability, potency, or selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Resin Loading: The initial amino acid is attached to a solid resin.
Coupling: Subsequent amino acids are coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield, purity, and cost-effectiveness, often involving high-throughput purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HATU or HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction may yield free thiol groups.
Scientific Research Applications
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin has various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of vasopressin analogs in cellular signaling and water homeostasis.
Medicine: Developing therapeutic agents for conditions like diabetes insipidus or septic shock.
Industry: Producing stable and potent peptide drugs for clinical use.
Mechanism of Action
The mechanism of action of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin involves binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding activates intracellular signaling pathways, leading to effects such as water reabsorption in the kidneys and vasoconstriction in blood vessels. The specific modifications in this analog may enhance its affinity, selectivity, or stability compared to natural vasopressin.
Comparison with Similar Compounds
Similar Compounds
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic activity.
Terlipressin: Another vasopressin analog used to treat low blood pressure and bleeding esophageal varices.
Uniqueness
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is unique due to its specific amino acid modifications, which may confer improved stability, potency, or receptor selectivity. These modifications can make it more effective or suitable for certain therapeutic applications compared to other vasopressin analogs.
Properties
Molecular Formula |
C52H76N14O11S2 |
|---|---|
Molecular Weight |
1137.4 g/mol |
IUPAC Name |
(2S)-1-[(10R,13S,16S,19S,22S)-13-(2-aminoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H76N14O11S2/c1-77-33-16-14-32(15-17-33)27-37-47(73)64-38(26-31-10-4-2-5-11-31)48(74)61-35(18-19-41(54)67)45(71)62-36(20-23-53)46(72)65-39(30-78-79-52(28-43(69)60-37)21-6-3-7-22-52)50(76)66-25-9-13-40(66)49(75)63-34(12-8-24-58-51(56)57)44(70)59-29-42(55)68/h2,4-5,10-11,14-17,34-40H,3,6-9,12-13,18-30,53H2,1H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,73)(H,65,72)(H4,56,57,58)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
INVLKWYRRAYQNG-OAKHNGAUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
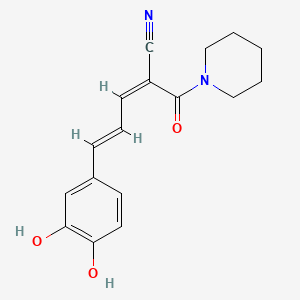
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)

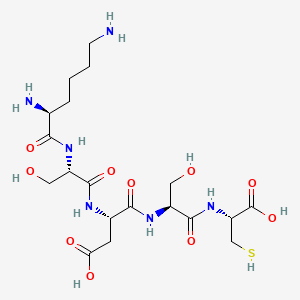
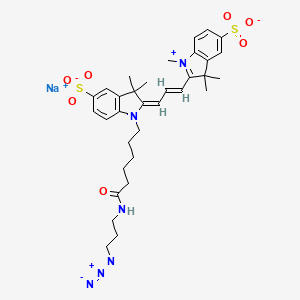
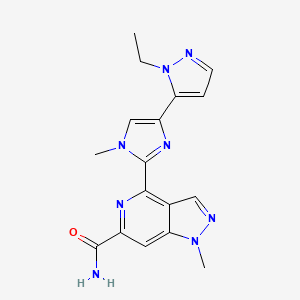
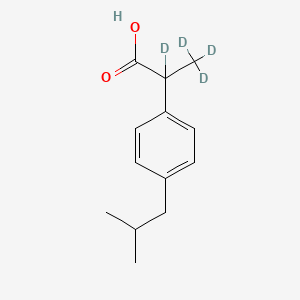
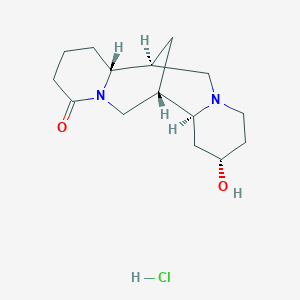
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
